![molecular formula C24H19Cl2N3OS B2481114 N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207009-87-7](/img/structure/B2481114.png)
N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and study of chlorophenyl and tolyl-substituted acetamides, including imidazol derivatives, are of significant interest due to their potential for varied biological activities and applications in chemical synthesis. These compounds often exhibit unique chemical and physical properties due to their structural features.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds or acids, leading to the desired acetamide derivatives through processes such as condensation, cyclization, and substitution reactions (Ramalingam et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography, revealing arrangements such as near "V" shaped molecules, and specific orientations between aromatic rings and heterocyclic structures. These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic substitution, electrophilic addition, and cyclization, leading to a variety of derivatives with potential biological activity. The presence of chlorophenyl and tolyl groups influences the reactivity and chemical behavior of these molecules (Saravanan et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are closely related to the compound's molecular structure. For instance, the orientation of chlorophenyl rings and the presence of imidazol groups can affect these properties by influencing intermolecular interactions (Yu et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity (pKa values), reactivity towards various reagents, and stability, are determined by the functional groups present in the compound. For example, the imidazol and acetamide groups can confer specific reactivity patterns and stability characteristics under different conditions (Duran & Canbaz, 2013).
Scientific Research Applications
Molecular Structure and Synthesis
- Studies on compounds like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have explored their molecular structures, showcasing V-shaped molecules with significant intermolecular interactions. These interactions generate three-dimensional arrays, indicating a potential for developing complex molecular architectures (Boechat et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Research into bioactive benzothiazolinone acetamide analogs has revealed their potential for use as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (LHE) and free energy of electron injection. These compounds also exhibit non-linear optical (NLO) activity and have been studied for their ligand-protein interactions with Cyclooxygenase 1 (COX1), suggesting a multifaceted application in both renewable energy and biomedical research (Mary et al., 2020).
Corrosion Inhibition
- The synthesis and characterization of heterocyclic benzimidazole derivatives, including their application as corrosion inhibitors for carbon steel in acidic conditions, have been reported. This indicates the potential of N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide-like compounds in materials science and engineering, particularly in protecting metal surfaces from corrosion (Rouifi et al., 2020).
Heterocyclic Synthesis
- Research on thioureido-acetamides has highlighted their utility as starting materials for the synthesis of various heterocyclic compounds through one-pot cascade reactions. These studies emphasize the importance of such compounds in developing new pharmaceuticals and materials with specific functional properties (Schmeyers & Kaupp, 2002).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3OS/c1-16-8-10-17(11-9-16)22-14-27-24(29(22)21-7-3-5-19(26)13-21)31-15-23(30)28-20-6-2-4-18(25)12-20/h2-14H,15H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQJZXNEYKNZMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.